molecular formula C47H81NO4 B14949728 (5E)-7-methyl-5-[(octadecanoyloxy)imino]-5,6,7,8-tetrahydronaphthalen-2-yl octadecanoate

(5E)-7-methyl-5-[(octadecanoyloxy)imino]-5,6,7,8-tetrahydronaphthalen-2-yl octadecanoate

Cat. No.: B14949728
M. Wt: 724.1 g/mol
InChI Key: KBACHGQMZYZDIL-YRBWTHCGSA-N
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Description

[(1E)-3-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE is a complex organic compound that belongs to the class of esters It is characterized by its long-chain fatty acid esters and a tetrahydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-3-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE typically involves esterification reactions. One common method is the reaction between octadecanoic acid and a suitable alcohol derivative of tetrahydronaphthalene under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid and requires refluxing the reactants in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

[(1E)-3-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

[(1E)-3-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1E)-3-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane-bound enzymes and receptors involved in lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1E)-3-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE is unique due to its combination of a long-chain fatty acid ester and a tetrahydronaphthalene core. This structure imparts distinct physicochemical properties, such as enhanced lipophilicity and stability, making it suitable for specialized applications in drug delivery and cosmetics .

Properties

Molecular Formula

C47H81NO4

Molecular Weight

724.1 g/mol

IUPAC Name

[(5E)-7-methyl-5-octadecanoyloxyimino-7,8-dihydro-6H-naphthalen-2-yl] octadecanoate

InChI

InChI=1S/C47H81NO4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-46(49)51-43-36-37-44-42(40-43)38-41(3)39-45(44)48-52-47(50)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36-37,40-41H,4-35,38-39H2,1-3H3/b48-45+

InChI Key

KBACHGQMZYZDIL-YRBWTHCGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)/C(=N/OC(=O)CCCCCCCCCCCCCCCCC)/CC(C2)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=NOC(=O)CCCCCCCCCCCCCCCCC)CC(C2)C

Origin of Product

United States

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